molecular formula C17H19N5O2S2 B14979631 N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide

Cat. No.: B14979631
M. Wt: 389.5 g/mol
InChI Key: NUWUJVLWKDLULW-UHFFFAOYSA-N
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Description

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiophene intermediates. The key steps include:

    Formation of the Pyrimidine Intermediate: The pyrimidine intermediate can be synthesized by reacting 2-chloro-6-methylpyrimidine with ethylamine under reflux conditions.

    Coupling Reaction: The pyrimidine intermediate is then coupled with 4-aminobenzenesulfonamide in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride

Properties

Molecular Formula

C17H19N5O2S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C17H19N5O2S2/c1-3-18-17-19-12(2)11-15(21-17)20-13-6-8-14(9-7-13)22-26(23,24)16-5-4-10-25-16/h4-11,22H,3H2,1-2H3,(H2,18,19,20,21)

InChI Key

NUWUJVLWKDLULW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3)C

Origin of Product

United States

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